1-Aminopiperidine
Overview
Description
1-Aminopiperidine is an organic compound with the molecular formula C₅H₁₂N₂. It is a derivative of piperidine, which is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. This compound is a colorless liquid with a characteristic amine odor. It is used in various chemical reactions and has significant applications in the pharmaceutical industry.
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various bioactive molecules, including cb1 cannabinoid receptor ligands, hydrazones, and tetrahydronaphthalene derivatives .
Mode of Action
It is used as a reactant to prepare n-1-piperidinylformamide by reacting with ethyl formate . It is also reacted with aluminum hydride and gallium hydride to form corresponding hydrazides .
Biochemical Pathways
It is known to be involved in the synthesis of various bioactive molecules, which may affect multiple biochemical pathways .
Pharmacokinetics
It has a molecular weight of 100.16, and it is a liquid at room temperature with a density of 0.928 g/mL at 25 °C .
Result of Action
It is known to be used in the synthesis of various bioactive molecules, which may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is a liquid at room temperature, with a boiling point of 146 °c/730 mmhg . This suggests that its stability and efficacy may be influenced by temperature and pressure.
Biochemical Analysis
Biochemical Properties
1-Aminopiperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with ethyl formate to prepare N-1-piperidinylformamide . Additionally, this compound can form hydrazides when reacted with aluminum hydride and gallium hydride . These interactions highlight its versatility in biochemical processes.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes and proteins, thereby impacting cellular functions . The compound’s ability to interact with different biomolecules makes it a valuable tool for studying cellular mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form complexes with enzymes, altering their activity and leading to various biochemical outcomes . These interactions at the molecular level are crucial for understanding the compound’s effects on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo oxidation reactions, leading to the formation of various by-products . These temporal changes can influence its long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism . These interactions can lead to various metabolic transformations, affecting the compound’s bioavailability and activity. The study of these pathways provides insights into the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Studying its subcellular localization helps in understanding its role in various cellular processes.
Preparation Methods
1-Aminopiperidine can be synthesized through several methods:
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Hydrogenation of Pyridine: : This method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. The reaction conditions typically include high pressure and temperature to facilitate the conversion of pyridine to piperidine, which can then be aminated to form this compound .
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Cyclization of Amino Acids: : Another method involves the cyclization of α-amino acids. This process can be catalyzed by various reagents to form the piperidine ring, followed by amination to produce this compound .
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Enzyme Cascades: : Recent advancements have shown the use of multi-enzyme cascades to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine. This method offers high enantiopurity and efficiency .
Chemical Reactions Analysis
1-Aminopiperidine undergoes various chemical reactions, including:
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Oxidation: : It can be oxidized to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: : Reduction reactions can convert this compound to its corresponding amine derivatives. Catalysts such as palladium on carbon are often used in these reactions.
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Substitution: : this compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
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Cycloaddition: : It can participate in cycloaddition reactions to form various heterocyclic compounds. These reactions are often catalyzed by transition metals .
Scientific Research Applications
1-Aminopiperidine has a wide range of applications in scientific research:
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Pharmaceuticals: : It is used as an intermediate in the synthesis of various drugs, including antihistamines, antipsychotics, and antidepressants. Its derivatives are present in many pharmaceuticals due to their biological activity .
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Biological Research: : It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
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Chemical Industry: : It is employed in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable compound in various industrial processes .
Comparison with Similar Compounds
1-Aminopiperidine can be compared with other similar compounds such as:
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Piperidine: : While piperidine is a simple six-membered ring with one nitrogen atom, this compound has an additional amino group, enhancing its reactivity and applications.
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3-Aminopiperidine: : This compound has the amino group at the third position of the piperidine ring, leading to different chemical properties and reactivity compared to this compound .
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Piperazine: : Piperazine contains two nitrogen atoms in a six-membered ring, making it more basic and reactive in different chemical environments.
This compound stands out due to its unique position of the amino group, which influences its chemical behavior and applications in various fields.
Properties
IUPAC Name |
piperidin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMPFIOTEAXAGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176654 | |
Record name | N-Aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | N-Aminopiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15819 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
3.18 [mmHg] | |
Record name | N-Aminopiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15819 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2213-43-6 | |
Record name | 1-Aminopiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2213-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Aminopiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Aminopiperidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-piperidylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-AMINOPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8G2P7UJ71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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